1-Iodo-3-(2,2,2-trifluoroethyl)benzene
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Overview
Description
1-Iodo-3-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6F3I. It is characterized by the presence of an iodine atom and a trifluoroethyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 3-(2,2,2-trifluoroethyl)benzene using iodine and a suitable oxidizing agent. The reaction typically requires a solvent such as acetic acid and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids or other derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 3-(2,2,2-trifluoroethyl)benzene.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce iodinated benzoic acids.
- Reduction reactions result in the formation of deiodinated benzene derivatives .
Scientific Research Applications
1-Iodo-3-(2,2,2-trifluoroethyl)benzene has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-iodo-3-(2,2,2-trifluoroethyl)benzene involves its interaction with various molecular targets. The iodine atom and trifluoroethyl group confer unique reactivity, allowing the compound to participate in electrophilic and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to diverse effects .
Comparison with Similar Compounds
- 1-Iodo-2-(trifluoromethyl)benzene
- 1-Iodo-3-(trifluoromethyl)benzene
- 1-Iodo-4-(trifluoromethyl)benzene
Comparison: 1-Iodo-3-(2,2,2-trifluoroethyl)benzene is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties compared to trifluoromethyl-substituted analogs. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C8H6F3I |
---|---|
Molecular Weight |
286.03 g/mol |
IUPAC Name |
1-iodo-3-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H6F3I/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4H,5H2 |
InChI Key |
VLYFWMGXCHIPOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)I)CC(F)(F)F |
Origin of Product |
United States |
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